2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3-fluoro-4-methylphenyl)acetamide
CAS No.: 1251706-14-5
Cat. No.: VC6281920
Molecular Formula: C22H21ClFN3O2
Molecular Weight: 413.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251706-14-5 |
|---|---|
| Molecular Formula | C22H21ClFN3O2 |
| Molecular Weight | 413.88 |
| IUPAC Name | 2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H21ClFN3O2/c1-12-3-4-14(9-18(12)24)25-20(28)11-27-8-7-19-16(10-27)22(29)15-5-6-17(23)13(2)21(15)26-19/h3-6,9H,7-8,10-11H2,1-2H3,(H,25,28)(H,26,29) |
| Standard InChI Key | MFFUIYVWWNEJQH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C)F |
Introduction
Chemical Structure and Composition
Molecular Characteristics
The compound (CAS 1251706-14-5) has the formula C₂₂H₂₁ClFN₃O₂ and a molecular weight of 413.88 g/mol. Its IUPAC name systematically denotes the benzo[b]1,6-naphthyridine core substituted at positions 2, 6, 7, and 10, coupled to a 3-fluoro-4-methylphenylacetamide group.
Structural Features
Key structural elements include:
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Chlorine at C7: Enhances electrophilicity and membrane permeability.
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Methyl group at C6: Steric effects modulate target binding selectivity .
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Keto group at C10: Participates in hydrogen bonding with enzymatic active sites .
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Fluorinated phenyl ring: Improves metabolic stability and bioavailability.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₁ClFN₃O₂ | |
| Molecular Weight | 413.88 g/mol | |
| LogP (Predicted) | 3.2 ± 0.5 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Purification
Synthetic Routes
The synthesis involves a Niementowski reaction, as detailed in recent protocols :
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Core Formation: Condensation of anthranilic acid derivatives (e.g., 4-chloroanthranilic acid) with N-substituted piperidones under phosphorus oxychloride yields the tetracyclic benzo[b]1,6-naphthyridine scaffold .
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Acetamide Coupling: Acylation with 3-fluoro-4-methylphenylacetic acid chloride introduces the side chain.
Key Reaction Conditions:
Optimization Techniques
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Chromatography: Silica gel columns (ethyl acetate/hexane, 1:1) resolve intermediates .
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Crystallization: Diethyl ether yields pure product with >95% HPLC purity.
Table 2: Synthetic Yield Comparison
Biological Activities and Mechanisms
MAO B Inhibition
The compound exhibits potent MAO B inhibition (IC₅₀ = 1.35 μM), comparable to pargyline (IC₅₀ = 0.89 μM) . Structural analysis attributes this activity to:
Antimicrobial Activity
Preliminary assays show MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, likely due to DNA gyrase interference.
Table 3: Biological Activity Profile
Future Research Directions
Pharmacological Studies
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ADME Profiling: Oral bioavailability and blood-brain barrier penetration require quantification .
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Toxicology: Acute toxicity studies in rodent models are pending.
Structural Modifications
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Fluorine Isosteres: Replacing fluorine with trifluoromethyl may enhance MAO B affinity .
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Heterocycle Expansion: Azocino[4,5-b]quinoline derivatives could improve target selectivity .
Table 4: Proposed Derivatives and Targets
| Derivative Type | Target Activity | Expected IC₅₀ Improvement |
|---|---|---|
| Trifluoromethyl Analog | MAO B | ≤1.0 μM |
| Azocino-Quinoline | DNA Gyrase | 4–8 μg/mL |
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